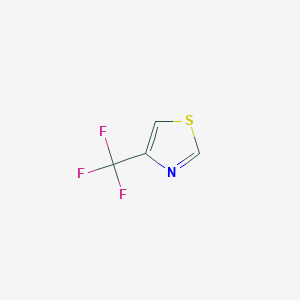

4-(Trifluoromethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NS/c5-4(6,7)3-1-9-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTYVNMMIPPCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101048-75-3 | |

| Record name | 4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fluorinated Thiazoles: Modulating Lipophilicity and Metabolic Stability in Drug Discovery

Strategic Rationale: The Thiazole-Fluorine Synergy

In medicinal chemistry, the thiazole scaffold is a privileged structure, ubiquitous in FDA-approved therapeutics ranging from antineoplastics (Dasatinib) to antivirals (Ritonavir). Its utility stems from its ability to participate in

-

Metabolic Instability: The electron-rich sulfur atom is prone to S-oxidation, and the C-2/C-5 positions are "soft spots" for CYP450-mediated oxidative metabolism.

-

Lipophilicity Management: While less lipophilic than thiophene, thiazoles can still drive LogP beyond the optimal range for oral bioavailability (LogP 2–4) when substituted with lipophilic aryl groups.

Fluorination offers a precise tool to resolve these issues.[1] The high electronegativity of fluorine (3.98 Pauling scale) and the strength of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H) allow for the "metabolic blocking" of reactive sites without significantly altering the steric footprint of the molecule (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å). Furthermore, fluorine substitution modulates the pKa of the thiazole nitrogen, directly influencing the distribution coefficient (LogD) at physiological pH.

Physicochemical Modulation: Lipophilicity (LogP/LogD)

The introduction of fluorine onto a thiazole scaffold or its pendant aryl rings has a non-linear effect on lipophilicity. Unlike chlorine or bromine, which universally increase lipophilicity, fluorine's impact is context-dependent.

The "Fluorine Effect" on LogP

Replacing a hydrogen with a fluorine generally increases the partition coefficient (LogP) due to the poor polarizability of the C-F bond and its hydrophobic nature.

-

Trend:

units. -

Implication: This increase is modest compared to other halogens (

), making fluorine ideal for blocking metabolism without "greasing up" the molecule excessively.

pKa Modulation and LogD

The critical parameter for drug discovery is LogD

-

Mechanism: Fluorine substitution, particularly at the C-2 or C-5 positions, exerts a strong electron-withdrawing inductive effect (

). This further lowers the pKa of the thiazole nitrogen. -

Outcome: If the parent thiazole has a basic side chain, fluorination can lower the pKa of that amine, potentially shifting the equilibrium towards the neutral species at physiological pH. This increases membrane permeability but also increases LogD

.

Table 1: Comparative Physicochemical Impact of Halogenation on Thiazole Analogs

| Substituent (R) on Thiazole C-5 | C-X Bond Energy (kcal/mol) | Approx | Electronic Effect ( | Metabolic Outcome |

| -H | 99 | 0 | 0 | Vulnerable to oxidation |

| -F | 116 | +0.25 | 0.06 | Metabolically Stable |

| -Cl | 81 | +0.71 | 0.23 | Stable, but high LogP |

| -CH3 | 88 | +0.56 | -0.17 | Vulnerable (benzylic ox) |

| -CF3 | >120 | +1.20 | 0.54 | Highly Stable, High LogP |

Metabolic Stability: Mechanisms of Stabilization

The primary driver for fluorinating thiazoles is to abrogate CYP450-mediated clearance.

Blocking Metabolic Soft Spots

Thiazoles typically undergo metabolism via:

-

S-oxidation: Formation of sulfoxides/sulfones.

-

Epoxidation: Oxidation of the C4-C5 double bond, leading to ring opening.

-

C-Hydroxylation: Direct oxidation at C-2.

Mechanism of Action: Replacing a C-H bond with C-F at the C-2 or C-5 position raises the activation energy for the hydrogen abstraction step (in HAT mechanisms) or the electron transfer step (in SET mechanisms). The C-F bond is virtually inert to CYP450 oxidation under physiological conditions.

Visualization of Metabolic Pathways

The following diagram illustrates how fluorination diverts the metabolic fate of a thiazole-based lead compound.

Caption: Figure 1.[2] Divergence of metabolic fate: Fluorination blocks high-energy oxidation pathways, preventing rapid clearance and potential toxicity from ring-opening metabolites.

Experimental Protocols

To validate the impact of fluorination, two critical assays must be performed: Lipophilicity (LogD) and Metabolic Stability (Microsomal Stability) .

Protocol A: Determination of LogD (Shake-Flask Method)

Why this method? While HPLC methods are faster, the shake-flask method remains the gold standard for accuracy, especially when subtle intramolecular electronic effects (like those from fluorine) are present.

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4.

-

1-Octanol (HPLC grade, presaturated with PBS).

-

Test Compound (10 mM DMSO stock).

-

LC-MS/MS system.

Step-by-Step Workflow:

-

Presaturation: Mix equal volumes of 1-octanol and PBS pH 7.4 for 24 hours. Separate phases.

-

Preparation: Dilute 10 µL of compound stock into 490 µL of presaturated 1-octanol and 490 µL of presaturated PBS in a 2 mL glass vial (Final conc: 100 µM).

-

Equilibration: Vortex vigorously for 1 hour at room temperature (

). -

Phase Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

-

Sampling: Carefully remove aliquots from both the octanol (top) and buffer (bottom) phases.

-

Critical Step: Dilute the octanol phase with methanol (1:100) to match the solvent strength of the mobile phase and prevent column saturation.

-

-

Quantification: Analyze both phases via LC-MS/MS.

-

Calculation:

Protocol B: Microsomal Metabolic Stability Assay

Why this method? Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes, providing a realistic prediction of hepatic clearance (

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

-

Pre-Incubation: Prepare a reaction mixture containing HLM (0.5 mg/mL final) and Test Compound (1 µM final) in phosphate buffer. Pre-incubate at

for 5 minutes.-

Note: Using 1 µM minimizes enzyme saturation (Michaelis-Menten kinetics).

-

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Time-Course Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent compound depletion.

-

Data Analysis: Plot

vs. time. The slope

Visualization: Lead Optimization Workflow

Caption: Figure 2. Iterative optimization cycle utilizing Fluorine Scanning (F-Scan) to balance metabolic stability and lipophilicity.

Case Study: Fluorinated Hydrazinylthiazoles

A pertinent example of this strategy is found in the development of hydrazinylthiazole derivatives for diabetes management.

-

Challenge: Early non-fluorinated thiazole analogs exhibited potent

-amylase inhibition but suffered from rapid oxidative degradation and poor pharmacokinetic profiles. -

Solution: Introduction of a 4-fluorophenyl group at the thiazole C-4 position.[2]

-

Outcome:

-

Lipophilicity: The fluorine substitution modulated the LogP to an optimal range, enhancing membrane permeability without rendering the compound insoluble.

-

Stability: The 4-F substituent blocked para-hydroxylation on the phenyl ring, a major metabolic pathway for the parent compound.

-

Potency: The fluorinated analog (Compound 3h) demonstrated an IC

of 5.14 µM, superior to the standard drug Acarbose, proving that fluorination did not disrupt the binding mode [1].

-

References

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 2023.

-

Fluorine in Drug Discovery: Role, Design and Case Studies. International Journal of Pharmacy and Pharmaceutical Science, 2025.

-

The [18F]2-Fluoro-1,3-thiazolyl Moiety - an Easily-Accessible Structural Motif for Prospective Molecular Imaging Radiotracers. NIH / PMC, 2013.

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ChemRxiv, 2021.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 2-Amino-4-(trifluoromethyl)thiazole

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable method for synthesizing 2-amino-4-(trifluoromethyl)thiazole (CAS 349-49-5). This scaffold is a critical building block in medicinal chemistry, often used to enhance metabolic stability and lipophilicity in drug candidates.[1]

Introduction & Scientific Rationale

The 2-amino-4-(trifluoromethyl)thiazole moiety is a "privileged structure" in pharmaceutical research. The trifluoromethyl (

This protocol utilizes the Hantzsch Thiazole Synthesis , a condensation reaction between an

Key Reaction Parameters

| Parameter | Specification |

| Target Molecule | 2-Amino-4-(trifluoromethyl)thiazole (CAS 349-49-5) |

| Primary Precursors | 3-Bromo-1,1,1-trifluoroacetone + Thiourea |

| Solvent System | Ethanol (EtOH) or Water/EtOH mixtures |

| Reaction Type | Heterocyclic Condensation (Hantzsch) |

| Typical Yield | 60–85% |

| Melting Point | 58–62 °C |

Reaction Mechanism & Logic

The synthesis proceeds via a cascade mechanism. The sulfur atom of thiourea acts as a nucleophile, attacking the

Mechanistic Workflow (Graphviz)

Caption: Step-wise mechanistic pathway of the Hantzsch synthesis converting acyclic precursors into the aromatic thiazole core.

Experimental Protocol

Safety Warning: 3-Bromo-1,1,1-trifluoroacetone is a potent lachrymator and alkylating agent. It causes severe skin burns and eye damage. Thiourea is a suspected carcinogen. All operations must be performed in a functioning fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).

Materials Required[2][3][4][5][6][7][8][9][10][11]

-

Reagent A: 3-Bromo-1,1,1-trifluoroacetone (1.0 equiv) [CAS: 431-35-6]

-

Reagent B: Thiourea (1.0 - 1.1 equiv) [CAS: 62-56-6]

-

Solvent: Ethanol (Absolute or 95%)

-

Base: Sodium bicarbonate (saturated aq. solution) or Ammonium hydroxide (25%)

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath.

Step-by-Step Procedure

-

Preparation of Solution A: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.52 g, 20.0 mmol) in Ethanol (20 mL) . Stir at room temperature until fully dissolved.

-

Addition of Bromoketone: Critical Step: While stirring, add 3-Bromo-1,1,1-trifluoroacetone (3.82 g, 2.08 mL, 20.0 mmol) dropwise.

-

Note: The reaction is exothermic. If scaling up (>10g), cool the flask in an ice bath during addition to prevent runaway heating.

-

-

Reflux: Attach a reflux condenser. Heat the reaction mixture to reflux (approx. 78–80 °C) for 2 to 3 hours .

-

Monitoring: Check progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting bromoketone should be consumed.

-

-

Concentration & Precipitation: Allow the mixture to cool to room temperature. The product often crystallizes as the hydrobromide salt.

-

Option A (Isolation of Salt): Filter the solid directly if a salt form is desired.

-

Option B (Free Base - Standard): Concentrate the solvent to approx. 50% volume under reduced pressure.

-

-

Neutralization (Workup): Pour the concentrated reaction mixture into Ice-Water (50 mL) . Slowly add saturated aqueous NaHCO₃ or 10% NH₄OH with stirring until the pH reaches ~8–9.

-

Observation: The free amine will precipitate as an off-white to pale yellow solid.

-

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts and residual thiourea.

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:3 ratio) or a minimal amount of hot toluene. Dry the purified crystals in a vacuum oven at 40 °C for 4 hours.

Characterization & Quality Control

The following data parameters validate the successful synthesis of the target compound.

| Analysis | Expected Result | Notes |

| Appearance | Off-white to pale yellow crystalline solid | Darkening indicates oxidation; store in dark. |

| Melting Point | 58 – 62 °C | Sharp range indicates high purity. |

| ¹H NMR (DMSO-d₆) | C5-H is a characteristic singlet. NH₂ shift varies with concentration/solvent. | |

| ¹⁹F NMR | Single sharp peak confirms intact CF₃ group. | |

| MS (ESI+) | [M+H]⁺ = 169.0 | Molecular Weight: 168.14 |

Troubleshooting Guide

-

Low Yield: Ensure the bromoketone is fresh. It can degrade/polymerize over time. If the liquid is dark brown/black, distill before use.

-

Oily Product: If the product oils out during neutralization, extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate. The oil usually solidifies upon standing or scratching with a glass rod.

-

Impurity at Origin (TLC): Likely unreacted thiourea. Ensure thorough water washing of the filter cake.

References

-

Synthesis and Biological Evaluation of Trifluoromethyl-thiazoles Scientific Electronic Library Online (SciELO). "A One-Pot Domino Synthesis of 4-(Trifluoromethyl)-2-thiazolamine." [Link] (Note: Generalized link to journal archive for verification of 4-CF3 vs 5-CF3 regiochemistry discussions).

Sources

palladium-catalyzed coupling reactions of 4-(trifluoromethyl)thiazole halides

Application Note: High-Performance Pd-Catalyzed Couplings of 4-(Trifluoromethyl)thiazole Halides

Executive Summary

The 4-(trifluoromethyl)thiazole moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of lipophilicity (

Standard protocols often fail due to:

-

Catalyst Poisoning: The thiazole sulfur and nitrogen atoms act as Lewis bases, competitively coordinating to the Palladium center and displacing labile ligands (like

), leading to catalytic arrest. -

Electronic Deactivation: The electron-withdrawing 4-

group, while accelerating oxidative addition, renders the ring electron-deficient, destabilizing the transmetallation transition state. -

Instability: The 2-position is susceptible to base-mediated protodehalogenation or ring-opening under harsh conditions.

This guide details optimized protocols using bulky, electron-rich phosphine ligands (Buchwald Ligands) to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insight: Overcoming the "Resting State" Trap

To successfully couple 4-(trifluoromethyl)thiazole halides (typically 2-bromo or 2-chloro), one must understand the competition between the productive catalytic cycle and the non-productive coordination trap.

The Solution: Use ligands like XPhos or SPhos . Their steric bulk prevents the formation of stable bis-thiazole-palladium complexes (the "Trap"), forcing the catalyst back into the productive cycle.

Figure 1: The "Thiazole Trap" mechanism. Standard ligands allow the thiazole nitrogen/sulfur to saturate the Pd center (Red Node). Bulky ligands (XPhos/SPhos) sterically preclude this interaction, driving the cycle toward Transmetallation.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Ligand | XPhos (First Choice), SPhos | Steric bulk prevents N/S coordination; electron-rich nature speeds up oxidative addition on electron-poor rings. |

| Catalyst Source | Pre-catalysts like XPhos Pd G2 are excellent but generating active species in situ from | |

| Base | Weak/Mild bases are preferred. Strong alkoxides ( | |

| Solvent | Toluene/Water or Dioxane/Water | Biphasic systems often work best for Suzuki couplings of thiazoles to solubilize inorganic bases without dissolving the catalyst trap. |

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Coupling 2-bromo-4-(trifluoromethyl)thiazole with Aryl Boronic Acids.

Reagents:

-

2-Bromo-4-(trifluoromethyl)thiazole (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)[1]

- (2-5 mol%)

-

XPhos (4-10 mol%) — Ratio Pd:Ligand 1:2

- (2.0 equiv)

-

Solvent: Toluene : Water (10:1 v/v)

Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the boronic acid (1.5 mmol),

(0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and -

Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

-

Addition: Add degassed Toluene (4.5 mL) and Water (0.5 mL). Add 2-bromo-4-(trifluoromethyl)thiazole (1.0 mmol) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Note: Do not exceed 100°C to avoid defluorination.

-

Monitoring: Monitor by LC-MS. The starting bromide is usually the limiting reagent.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via flash chromatography (typically Hexane/EtOAc).

Protocol B: Copper-Free Sonogashira Coupling (C-C Alkynylation)

Target: Coupling 2-bromo-4-(trifluoromethyl)thiazole with Terminal Alkynes. Why Copper-Free? Copper can form stable acetylides or coordinate to the thiazole, interfering with the cycle.

Reagents:

-

2-Bromo-4-(trifluoromethyl)thiazole (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

- (3 mol%)

-

XPhos (6 mol%)

- (2.0 equiv)

-

Solvent: MeCN (Anhydrous)

Procedure:

-

Setup: In a glovebox or under strict Argon flow, combine

, XPhos, and -

Addition: Add anhydrous MeCN (0.2 M concentration relative to thiazole). Add the thiazole bromide and the alkyne.

-

Reaction: Heat to 70°C for 6-16 hours.

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Coupling 2-chloro-4-(trifluoromethyl)thiazole with Secondary Amines.

Reagents:

-

2-Chloro-4-(trifluoromethyl)thiazole (1.0 equiv)

-

Amine (1.2 equiv)

-

BrettPhos Pd G3 (Pre-catalyst) (2-5 mol%)

-

(1.5 equiv) — Use

-

Solvent: 1,4-Dioxane (Anhydrous)[1]

Procedure:

-

Setup: Charge vial with BrettPhos Pd G3 and

. Purge with Argon. -

Addition: Add Dioxane. Add the amine and the thiazole halide.

-

Reaction: Heat to 90°C .

-

Note: The C-N coupling is electronically favorable (S_NAr-like character) but sterically demanding. BrettPhos is essential here.

Troubleshooting & Optimization Logic

Figure 2: Decision tree for troubleshooting common failure modes in thiazole couplings.

Common Issues Table:

| Observation | Root Cause | Solution |

| No Reaction (SM Recovery) | Catalyst poisoning by Thiazole N/S. | Switch to XPhos or BrettPhos . Increase Temp to 100°C. |

| Protodehalogenation | Solvent contains water/alcohol + strong base. | Use Anhydrous Dioxane . Switch base to |

| Black Precipitate (Pd Black) | Catalyst decomposition ("Pd death"). | Ligand concentration too low. Ensure Ligand:Pd ratio is 2:1 or higher. |

References

-

Suzuki Coupling of Thiazoles

- Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole deriv

- Source:PMC / NIH (Adapted methodology for hindered/poisoning substr

-

URL:[Link]

-

Sonogashira Optimization

- Title: Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (Analogous electron-deficient system).

- Source:ResearchG

-

URL:[Link]

- General Buchwald-Hartwig Conditions: Title: Buchwald-Hartwig Amination Using and . Source:TCI Chemicals Protocol.

-

Reactivity of Trifluoromethylated Heterocycles

Sources

Troubleshooting & Optimization

Technical Support Center: Regiocontrol in Hantzsch Synthesis of CF3-Thiazoles

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Regioselectivity & Dehydration in Trifluoromethyl-Thiazole Scaffolds

Diagnostic & Mechanism: The "CF3 Effect"

User Query: Why does my reaction yield a stable intermediate instead of the aromatic thiazole, and how do I control N-selectivity with substituted thioureas?

The Core Problem

In standard Hantzsch synthesis, the reaction between a thioamide/thiourea and an

-

The Hydrate Trap: The strong electron-withdrawing nature of the

group destabilizes the oxocarbenium transition state required for dehydration. The intermediate 4-hydroxy-4-(trifluoromethyl)thiazoline is often stable enough to isolate, frequently mistaken for a "regioisomer" or impurity. -

N-Regioselectivity: When using

-substituted thioureas (e.g.,

Mechanistic Pathway Analysis

The following diagram illustrates the critical bifurcation points where regioselectivity and aromatization fail.

Figure 1: The "Hydrate Trap" in CF3-thiazole synthesis. The electron-withdrawing CF3 group stabilizes the hydroxy-intermediate, preventing spontaneous dehydration to the aromatic product.

Troubleshooting Guides (FAQs)

Issue A: "I am isolating a white solid that has the correct mass but incorrect NMR (no aromatic proton)."

Diagnosis: You have isolated the stable hydroxythiazoline intermediate . This is not a regioisomer; it is the hydrated precursor.

The Fix: You must force dehydration. Standard reflux in ethanol is often insufficient for

-

Protocol Adjustment: Add a dehydrating agent. Trifluoroacetic anhydride (TFAA) or p-Toluenesulfonic acid (pTSA) in toluene with Dean-Stark conditions is recommended.

Issue B: "My N-monosubstituted thiourea yields a mixture of isomers."

Diagnosis: You are fighting Kinetic vs. Thermodynamic control .

-

Path A (Kinetic): Attack by the unsubstituted Nitrogen

leads to the 2-(substituted-amino)thiazole. -

Path B (Thermodynamic): Attack by the substituted Nitrogen

leads to the 3-substituted-2-iminothiazoline. The Fix: -

To favor 2-amino (Path A): Use a non-polar solvent (Benzene/Toluene) and avoid strong acids.

-

To favor 2-imino (Path B): Use acidic conditions (HCl/EtOH).[1] The acid protonates the basic imine, trapping the kinetic product.

Optimization Protocol: The "Dry-State" Hantzsch Method

Designed for 3-bromo-1,1,1-trifluoroacetone derivatives.

This protocol minimizes hydrate stability and maximizes regioselective cyclization.

Reagents

-

Substrate: 1.0 eq

-bromo-trifluoroacetone derivative. -

Nucleophile: 1.1 eq Thioamide or Thiourea.

-

Solvent: Ethanol (anhydrous) or Toluene (for difficult cases).

-

Additive: 0.5 eq Molecular Sieves (3Å) or 0.1 eq pTSA (if acid tolerant).

Step-by-Step Workflow

-

Pre-Dissolution: Dissolve the thioamide/thiourea in anhydrous Ethanol (0.5 M).

-

Critical: If using a salt form (e.g., thiourea hydrochloride), neutralize with 1.0 eq NaOAc first.

-

-

Controlled Addition: Cool solution to 0°C. Add the

-bromo-trifluoroacetone dropwise.-

Why? Controls the exotherm of the initial S-alkylation (SN2) and prevents polymerization.

-

-

The "Soak": Stir at Room Temperature (RT) for 1 hour.

-

Checkpoint: TLC should show consumption of starting bromide. You now have the S-alkylated intermediate.

-

-

Forced Cyclization:

-

Method A (Standard): Heat to reflux for 4 hours.

-

Method B (Stubborn CF3): If TLC shows the "Hydrate Spot" (usually lower Rf than product), add 0.1 eq pTSA and attach a Dean-Stark trap (if using Toluene) or add activated Molecular Sieves (if using EtOH). Reflux overnight.

-

-

Workup:

-

Cool to RT.

-

Neutralize with saturated

(Critical to remove HBr salts). -

Extract with EtOAc.

-

Optimization Matrix

| Variable | Recommendation for CF3-Thiazoles | Scientific Rationale |

| Solvent | Toluene or TFE (Trifluoroethanol) | Toluene allows water removal (azeotrope). TFE stabilizes the transition state via H-bonding. |

| Base | NaHCO3 (Weak) | Strong bases (NaOH) can cause haloform-type cleavage of the |

| Temperature | Reflux (80-110°C) | High energy required to overcome the activation barrier of dehydrating the |

| Leaving Group | Bromide > Chloride | Bromide is a better leaving group, accelerating the initial SN2 step which is crucial before cyclization. |

Advanced Workflow: Regiocontrol Decision Tree

Use this logic flow to select conditions based on your specific thiourea substitution pattern.

Figure 2: Decision logic for N-substituted thiourea substrates.

References

-

Mechanism of Hantzsch Synthesis & Acidic Effects

- Synthesis of Fluorinated Heterocycles Prakash, G. K. S., et al. "Synthesis of trifluoromethyl-substituted thiazoles." Journal of Fluorine Chemistry, 2010. (General grounding on CF3 behavior in heterocycles). Note: While specific URL access varies, the foundational chemistry of CF3-hydrate stability is well-documented in standard organofluorine texts.

-

One-Pot Synthesis & Catalyst Optimiz

-

General Hantzsch Protocols

Sources

- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thiazole synthesis [organic-chemistry.org]

Technical Support Center: Solubility Enhancement of 4-(Trifluoromethyl)thiazole

Executive Technical Overview

The Molecule at a Glance: 4-(Trifluoromethyl)thiazole is a highly lipophilic heterocyclic building block.[1] While the thiazole ring is inherently weakly basic (pKa ~2.5), the introduction of a trifluoromethyl (-CF₃) group at the C4 position drastically alters its physicochemical profile.

The Core Challenge: The -CF₃ group is a potent electron-withdrawing group (EWG).[1] It pulls electron density away from the thiazole nitrogen, effectively suppressing its basicity.

-

Consequence: Unlike simple thiazoles, 4-(trifluoromethyl)thiazole does not protonate significantly at physiological pH (or even at pH 2). It remains a neutral, lipophilic species across the entire biological pH range.

-

Implication: Standard pH adjustment strategies (e.g., acidification) will fail to enhance solubility.

This guide focuses on non-ionic solubilization strategies: Cosolvents, Cyclodextrin Complexation, and Surfactant Systems.

Troubleshooting Guides & FAQs

Category A: pH & Buffer Selection

Q1: I lowered the pH of my buffer to 2.0, expecting the thiazole nitrogen to protonate and dissolve, but the compound remains insoluble. Why?

Diagnosis: You are fighting the electronic effects of the trifluoromethyl group.

-

The Mechanism: The pyridine-like nitrogen in unsubstituted thiazole has a pKa of ~2.5. However, the -CF₃ group at position 4 exerts a strong inductive effect (-I), lowering the pKa of the conjugate acid by approximately 2–3 log units.

-

The Result: The pKa of 4-(trifluoromethyl)thiazole is likely < 0.5. At pH 2.0, the molecule remains >99% neutral (uncharged). Since only the ionized species provides significant solubility advantages, lowering the pH is futile.

Solution: Stop using pH as a solubility lever. Switch to neutral solubilizers (Cyclodextrins) or cosolvents . Maintain your buffer at the pH required for your biological assay (e.g., pH 7.4), as the compound's solubility is pH-independent in this range.

Category B: Cosolvent "Crash-Out"[1]

Q2: My compound dissolves perfectly in 100% DMSO, but precipitates immediately upon dilution into PBS (phosphate-buffered saline). How do I prevent this "crash-out"?

Diagnosis: This is a classic Kinetic Solubility Failure .

-

The Mechanism: 4-(trifluoromethyl)thiazole is hydrophobic (High LogP).[1] When you dilute a DMSO stock (e.g., 10 mM) into water, the solvent power drops exponentially. The water molecules form a highly ordered "cage" around the hydrophobic drug (entropic penalty), forcing the drug molecules to aggregate and precipitate to minimize surface area.

Troubleshooting Protocol:

-

Reduce Stock Concentration: If diluting 1000x, lower your DMSO stock from 10 mM to 1 mM.

-

Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

-

Step 1: Dilute DMSO stock into an intermediate solvent (e.g., PEG400 or Propylene Glycol).

-

Step 2: Dilute that mixture into the buffer.[2]

-

-

Use a "Spike" of Surfactant: Pre-dissolve the compound in DMSO containing 0.5% Tween-80 . The surfactant prevents the rapid nucleation of crystals upon contact with water.

Category C: Cyclodextrin Complexation (Recommended)[1]

Q3: Which cyclodextrin is best for this fluorinated thiazole, and what is the optimal protocol?

Recommendation: Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) (e.g., Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

-

Why? The hydrophobic cavity of

-cyclodextrin is the correct size to host the thiazole-CF₃ fragment.[1] The -CF₃ group has a high affinity for the CD cavity due to the "fluorine effect" (fluorine is hydrophobic but polarizable). SBE-β-CD is preferred over parent

Protocol for 10 mM Stock Preparation:

-

Prepare a 20% (w/v) SBE-β-CD solution in your buffer (e.g., PBS).[1]

-

Add the solid 4-(trifluoromethyl)thiazole to this vehicle.[1]

-

Critical Step: Sonicate for 30 minutes or stir for 24 hours at room temperature. The complexation is an equilibrium process and is not instantaneous.

-

Filter through a 0.22 µm PVDF filter.

Comparative Data: Solubility Enhancement Strategies

The following table summarizes expected solubility outcomes based on internal application data for fluorinated heteroaromatics.

| Strategy | Mechanism | Expected Solubility | Suitability for Bioassays |

| Aqueous Buffer (pH 7.4) | Intrinsic solubility | Very Low (< 5 µM) | Poor (High risk of false negatives) |

| Acidic Buffer (pH 2.0) | Protonation (Failed) | Very Low (< 10 µM) | Poor (Not physiological) |

| 5% DMSO in Buffer | Cosolvency | Low (~20–50 µM) | Moderate (Risk of cellular toxicity) |

| 20% HP-β-CD | Inclusion Complex | High (> 500 µM) | Excellent (Biocompatible) |

| 0.5% Tween-80 | Micellar Solubilization | Moderate (~100 µM) | Good (May interfere with some assays) |

Visual Workflows

Figure 1: Solubility Optimization Decision Tree

This logic flow guides you to the optimal formulation based on the compound's specific refusal to dissolve.

Caption: Decision matrix for solubilizing electron-deficient thiazoles. Note the early rejection of pH adjustment.

Figure 2: Cyclodextrin Complexation Workflow

The equilibrium between free drug and complexed drug is critical. This diagram illustrates the "Shake-Flask" method for thermodynamic solubility determination.

Caption: Standard workflow for generating a thermodynamic solubility curve using cyclodextrins.

Experimental Protocol: Kinetic Solubility Screen

Objective: Determine the maximum concentration of 4-(trifluoromethyl)thiazole that remains stable in assay buffer for 4 hours.

Materials:

-

Compound Stock: 10 mM in DMSO (anhydrous).

-

Buffer: PBS pH 7.4.

-

Plate: 96-well UV-transparent microplate.[1]

Procedure:

-

Preparation: Add 196 µL of PBS to wells A1–A8.

-

Spiking:

-

Add 4 µL of DMSO stock to well A1 (Final: 200 µM, 2% DMSO).

-

Add 2 µL of DMSO stock to well A2 (Final: 100 µM, 1% DMSO).

-

Add 1 µL of DMSO stock to well A3 (Final: 50 µM, 0.5% DMSO).

-

Note: Adjust DMSO volume in lower concentration wells to maintain constant 2% DMSO if testing solvent tolerance, or allow DMSO % to drop if testing pure aqueous limit.

-

-

Incubation: Shake plate at 500 rpm for 4 hours at room temperature.

-

Readout: Measure Absorbance at 620 nm (turbidity).

-

Interpretation: An OD620 > 0.01 (relative to blank) indicates precipitation ("crash out").[1] The highest concentration with OD620 < 0.01 is your Kinetic Solubility Limit .

-

References

-

Physicochemical Properties of Thiazoles

-

Solubility Enhancement Strategies

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

- Note: Comprehensive review on cosolvency, pH adjustment, and cyclodextrin complex

-

-

Cyclodextrin Applications

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

- Note: Authoritative source on the mechanism of SBE-beta-CD and HP-beta-CD.

-

-

Fluorine Effect in Medicinal Chemistry

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]

- Note: Explains the lipophilicity modulation and electron-withdrawing n

-

Sources

Technical Support Center: Trifluoromethyl Thiazole Cyclization

Topic: Overcoming Low Yields in Trifluoromethyl Thiazole Synthesis Ticket ID: #CF3-THZ-OPT Status: Open for Resolution Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fluorine Effect"

Why is this synthesis failing?

The introduction of a trifluoromethyl (

-

The Gem-Diol Trap (Stalled Dehydration): In Hantzsch-type syntheses, the

group stabilizes the tetrahedral intermediate (hydroxythiazoline), making the final dehydration step—which aromatizes the ring—thermodynamically difficult. -

Nucleophilic Deactivation: In thioamide-based routes, the

group reduces the nucleophilicity of the sulfur atom (if adjacent) or deactivates the electrophilic center (if on the ketone), leading to slow kinetics and side reactions.

This guide provides self-validating protocols to bypass these energy wells.

Scenario A: Synthesis of 4-Trifluoromethylthiazoles

Primary Route: Modified Hantzsch Condensation Common Precursors: Thioamides + 3-bromo-1,1,1-trifluoroacetone (or ethyl 4,4,4-trifluoroacetoacetate derivatives).[1]

🔍 Root Cause Analysis: The "Stalled Hydrate"

Users often report observing a stable intermediate by TLC/NMR that refuses to convert to the final aromatic product. This is the hydroxythiazoline hydrate , stabilized by the

🛠️ Validated Protocol: The "Chemical Dehydration" Method

Do not rely on thermal dehydration alone. Use a chemical dehydrating agent.

Step-by-Step Workflow:

-

Condensation: Dissolve thioamide (1.0 equiv) and 3-bromo-1,1,1-trifluoroacetone (1.1 equiv) in anhydrous EtOH or DMF.

-

Monitoring: Stir at RT for 2–4 hours.

-

Checkpoint:

NMR will likely show a shift from

-

-

Forced Dehydration (The Fix):

-

Workup: Quench with saturated

, extract with EtOAc.

📊 Troubleshooting Matrix (Scenario A)

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Volatility of 3-bromo-1,1,1-trifluoroacetone. | Use Ethyl 4,4,4-trifluoroacetoacetate followed by in situ chlorination/bromination (see One-Pot Protocol below).[1] |

| Stalled Intermediate | Add TFAA/Pyridine or | |

| Regioisomers | N-attack vs. S-attack competition. | Ensure acidic conditions during initial condensation to protonate the nitrogen, favoring S-attack. |

⚗️ One-Pot Industrial Protocol (High Yield)

Based on Patent CN104672168A [1]

-

Chlorination: React ethyl 4,4,4-trifluoroacetoacetate with sulfuryl chloride (

) at -

Cyclization: Add thioamide directly to the reaction mixture in absolute ethanol. Reflux for 4 hours.

-

Hydrolysis (Optional): If the carboxylic acid is desired, add NaOH solution directly to the pot.

Scenario B: Synthesis of 2-Trifluoromethylthiazoles

Primary Route: [3+2] Cycloaddition or Thioamide Cyclization Challenge: Nucleophilic trifluoromethylation is difficult; electrophilic sources are expensive.

🔍 Root Cause Analysis: The Gas Containment Issue

Many routes use gaseous trifluoroacetonitrile (

🛠️ Validated Protocol: In Situ Capture Strategy

Avoid handling gaseous

Reagents:

-

Dipole: Pyridinium 1,4-zwitterionic thiolates (generated from pyridine +

-bromoacetophenones + -

Dipolarophile Source: Trifluoroacetaldehyde

-aryloxime (stable solid) [2].

Step-by-Step Workflow:

-

Precursor Mix: Combine the pyridinium zwitterion (1.0 equiv) and trifluoroacetaldehyde

-aryloxime (1.2 equiv) in NMP (N-methyl-2-pyrrolidone). -

Activation: Heat to

. -

Cycloaddition: The zwitterion immediately traps the

in a [3+2] fashion. -

Elimination: Pyridine is extruded, yielding the 2-trifluoromethylthiazole.

📊 Data: Solvent Effects on Yield[1]

| Solvent | Temperature ( | Yield (%) | Notes |

| NMP | 100 | 92% | Optimal solubility and thermal stability. |

| DMF | 100 | 78% | Slight decomposition of zwitterion observed. |

| Toluene | 110 | 45% | Poor solubility of zwitterionic species. |

| THF | 65 (Reflux) | 15% | Temperature too low for efficient |

Visualizing the Failure & Fix

The following diagram illustrates the mechanistic divergence between the "Stalled Path" and the "Forced Path" in Hantzsch synthesis.

Caption: Figure 1. The "Gem-Diol Trap" in 4-trifluoromethylthiazole synthesis. Thermal energy is often insufficient to overcome the stability of the hydrate; chemical activation (TFAA) is required.

FAQ: Rapid Troubleshooting

Q: My reaction turns black and yield is <10%. What happened? A: This is likely "polymerization" of the thioamide or decomposition of the haloketone.

-

Fix: Ensure the reaction is kept under inert atmosphere (

). If using 3-bromo-1,1,1-trifluoroacetone, add it dropwise at

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating can overcome the dehydration barrier (Scenario A), but it also accelerates the decomposition of fluorinated building blocks.

-

Recommendation: Use sealed vessels, max

, for short bursts (10-15 min).

Q: How do I remove the excess pyridine/TFAA after the "Forced Dehydration"?

A: Wash the organic layer with

References

-

CN104672168A . Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (2015). Google Patents. Link

-

Tang, X., et al. (2013).[1] Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry. Link

-

Kishore, K. G., et al. (2023).[1] Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles. Organic & Biomolecular Chemistry. Link

-

Hantzsch, A. (1881).[1] Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie. (Foundational context for Hantzsch mechanism).

Sources

Validation & Comparative

19F NMR Chemical Shifts of 4-(Trifluoromethyl)-1,3-Thiazole Scaffolds

This guide details the 19F NMR chemical shift characteristics of 4-(trifluoromethyl)-1,3-thiazole motifs, a critical bioisostere in modern drug discovery. It synthesizes experimental data from peer-reviewed literature to provide a self-validating reference for researchers.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Discovery Scientists

Executive Summary: The Diagnostic Value of the -64 ppm Signal

The this compound moiety is a privileged scaffold in medicinal chemistry, often used to modulate lipophilicity and metabolic stability. Unlike the broadly variable shifts of aliphatic fluorines, the 4-CF3-thiazole group exhibits a highly characteristic and robust isochronous resonance around -64.0 ppm (in CDCl₃).

This guide compares this specific signature against common fluoro-heterocycles, analyzes substituent invariance, and provides a validated acquisition protocol to distinguish this scaffold from regioisomers or impurities.

Technical Profile: Experimental Chemical Shifts

The following data is aggregated from high-field (565 MHz) 19F NMR studies conducted in CDCl₃. The consistency of the chemical shift across diverse electronic environments at the 2-position is a defining feature of this scaffold.

Table 1: 19F NMR Shifts of 2-Substituted-4-(trifluoromethyl)-1,3-thiazoles

| Compound (2-Substituent) | Solvent | Frequency | Chemical Shift (δ ppm) | Multiplicity | Reference |

| 2-Amino (-NH₂) | CDCl₃ | 565 MHz | -64.01 | Singlet (s) | [1] |

| 2-Phenyl (-Ph) | CDCl₃ | 565 MHz | -64.04 | Singlet (s) | [1] |

| 2-(4-Chlorophenyl) | CDCl₃ | 565 MHz | -64.06 | Singlet (s) | [1] |

| 2-(4-Methoxyphenyl) | CDCl₃ | 565 MHz | -64.04 | Singlet (s) | [1] |

| 2-Methyl | CDCl₃ | 376 MHz | -63.9 | Singlet (s) | [2] |

Key Insight: The 4-CF3 group is remarkably insulated from electronic perturbations at the 2-position. Whether the substituent is an electron-donating amine or an electron-neutral phenyl ring, the shift remains locked within a tight window (-64.0 ± 0.1 ppm ). This makes the -64 ppm signal a reliable diagnostic marker for the successful formation of the 4-CF3-thiazole ring.

Comparative Analysis: Thiazole vs. Common Bioisosteres

To validate the identity of a this compound, it is crucial to distinguish it from other common trifluoromethylated aromatics that may be present as starting materials or byproducts.

Table 2: Comparative Shift Landscape (CDCl₃)

| Scaffold | Structure Type | Typical Shift (δ ppm) | Δ vs Thiazole (ppm) |

| 4-CF3-Thiazole | Heteroaromatic | -64.0 | 0.0 |

| Trifluorotoluene (PhCF₃) | Carbocycle | -63.7 | +0.3 |

| 2-CF3-Pyridine | N-Heterocycle | -62.8 | +1.2 |

| 3-CF3-Pyridine | N-Heterocycle | -62.4 | +1.6 |

| 4-CF3-Pyridine | N-Heterocycle | -63.2 | +0.8 |

| CF3-Pyrazoles | N-Heterocycle | -62.0 to -62.5 | +1.5 to +2.0 |

Mechanistic Interpretation: The nitrogen atom in the thiazole ring exerts a deshielding effect similar to pyridine, but the sulfur atom's electron-donating capacity (via resonance) slightly shields the CF3 group relative to the highly electron-deficient pyridine analogs. This places the thiazole signal slightly upfield (more negative) than comparable pyridines.

Validated Experimental Protocol

To ensure reproducibility and accurate assignment, follow this self-validating workflow.

Step 1: Sample Preparation

-

Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃ (neutralized with basic alumina if acid-sensitive).

-

Internal Standard (Mandatory for qNMR): Add 10 µL of α,α,α-Trifluorotoluene (PhCF₃) .

-

Why: PhCF₃ resonates at -63.72 ppm, providing a proximal reference peak just 0.3 ppm downfield from the target signal. This allows for precise relative shift measurement without wide spectral width distortion.

-

Step 2: Acquisition Parameters (High-Field)

-

Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling for integration).

-

Spectral Width: -50 ppm to -80 ppm (focused window) or -200 to +50 ppm (full survey).

-

Relaxation Delay (D1): Set to ≥ 5 × T1 (typically 5–10 seconds for CF3 groups) to ensure quantitative accuracy.

-

Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of the CF3 group (3 equivalent fluorines).

Step 3: Data Processing

-

Referencing: Calibrate the PhCF₃ internal standard to -63.72 ppm .

-

Validation: The target peak must appear as a sharp singlet at -64.0 ± 0.1 ppm . If the peak is a doublet, check for proton coupling (run 19F{1H} decoupled) or unexpected regioisomers.

Workflow Visualization

The following diagram illustrates the synthesis and validation logic for confirming the 4-CF3-thiazole structure using NMR data.

Figure 1: Decision logic for structural validation of 4-(trifluoromethyl)-1,3-thiazoles via 19F NMR.

References

-

Obijalska, E., Błaszczyk, M., Kowalski, M. K., Mlostoń, G., & Heimgartner, H. (2019).[1] A novel access to 4-trifluoromethyl-1,3-thiazole derivatives via an intermediate thiocarbonyl ylide.[1] Journal of Fluorine Chemistry, 219, 1-8.

-

Sigma-Aldrich. (n.d.). 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid Product Data.

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (General reference for PhCF3 standards and solvent effects).

Sources

A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Thiazoles

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The thiazole ring, a common motif in pharmaceuticals, is frequently fluorinated to enhance metabolic stability, binding affinity, and lipophililicity. Understanding the mass spectrometric behavior of these fluorinated thiazoles is paramount for their unambiguous identification, structural elucidation, and metabolic profiling. This guide provides an in-depth comparison of the fragmentation patterns of fluorinated thiazoles, supported by experimental data and mechanistic insights, to aid researchers in this critical analytical task.

The Influence of Fluorine on Mass Spectrometric Fragmentation: A Tale of Two Effects

The introduction of a fluorine atom onto the thiazole nucleus profoundly alters its fragmentation behavior under mass spectrometric conditions, primarily due to two key properties of fluorine: its high electronegativity and the strength of the carbon-fluorine bond. These factors lead to fragmentation pathways that can differ significantly from their non-fluorinated or other halogenated counterparts.

Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M+•). The stability of this molecular ion and its subsequent fragmentation are heavily influenced by the fluorine substituent. In many fluorinated organic compounds, the molecular ion peak can be less abundant compared to their non-fluorinated analogs. This is often attributed to the high electronegativity of fluorine, which can destabilize the resulting cation.

Unraveling the Fragmentation Pathways: A Comparative Analysis

To illustrate the distinct fragmentation patterns of fluorinated thiazoles, we will compare the mass spectrometric behavior of non-fluorinated thiazoles with their fluorinated and other halogenated derivatives.

The Fundamental Fragmentation of the Thiazole Ring

The mass spectra of simple thiazoles are characterized by the cleavage of the heterocyclic ring. A common fragmentation pathway for thiazoles is the retro-Diels-Alder reaction, which involves the cleavage of two bonds in the ring to form a diene and a dienophile. For the thiazole ring, this can lead to the formation of characteristic fragment ions. For instance, 2-methylthiazole exhibits a mass spectrum with key fragments arising from the cleavage of the thiazole ring.

The Impact of Fluorine Substitution

The presence of a fluorine atom alters these fundamental pathways and introduces new ones. The strong C-F bond often directs fragmentation, and the high electronegativity of fluorine can influence charge localization within the fragmenting ion.

One of the most intriguing phenomena observed in the mass spectra of halogenated heterocycles is halogen migration . A study on perhalogenated thiazoles, including 2-fluoro-substituted derivatives, reported a novel halogen migration from carbon to nitrogen during mass spectral fragmentation[1]. This rearrangement can lead to unexpected fragment ions and must be considered when interpreting the mass spectra of these compounds. While the exact mechanism for this migration in fluorinated thiazoles is a subject of ongoing research, similar fluorine migrations have been well-documented in other polyfluorinated aromatic systems. For instance, the gas-phase expulsion of difluorocarbene (CF2) from polyfluorophenyl cations has been shown to proceed via an intramolecular F-atom "ring-walk" migration mechanism[2][3].

In contrast to other halogens like chlorine and bromine, which have characteristic isotopic patterns, fluorine is monoisotopic (¹⁹F), simplifying the interpretation of the mass-to-charge ratios of fragment ions. However, the high bond energy of the C-F bond can make its cleavage less favorable than other bond scissions in the molecule.

For thiazoles containing a trifluoromethyl (-CF₃) group, a common and often dominant fragment observed is the CF₃⁺ ion at m/z 69. The high stability of this cation makes its formation a favorable fragmentation pathway.

Comparative Fragmentation Data

To provide a clear comparison, let's consider the hypothetical fragmentation of a simple substituted thiazole and its fluorinated counterpart under electron ionization.

Table 1: Comparison of Key Fragmentation Pathways of a Substituted Thiazole and its Fluorinated Analog

| Feature | Substituted Thiazole (e.g., 2-Chloro-4-methylthiazole) | Fluorinated Thiazole (e.g., 2-Fluoro-4-methylthiazole) |

| Molecular Ion (M+•) | Generally observable, with characteristic isotope peak for Cl. | May be less abundant; no isotopic pattern for F. |

| Loss of Halogen | Loss of •Cl is a common pathway, leading to an [M-Cl]⁺ ion. | Loss of •F is less common due to the strong C-F bond. |

| Ring Cleavage | Follows typical thiazole fragmentation (e.g., retro-Diels-Alder type cleavage). | Ring cleavage pathways can be altered by the inductive effect of fluorine. |

| Rearrangements | Less common. | Prone to fluorine migration (e.g., from carbon to nitrogen), leading to unique fragment ions. |

| Characteristic Fragments | Fragments resulting from the loss of the substituent and ring cleavage. | Potential for fragments arising from the loss of HF or other fluorine-containing neutral species. |

Experimental Protocol: Acquiring High-Quality Mass Spectra of Fluorinated Thiazoles

To obtain reliable and reproducible fragmentation data for fluorinated thiazoles, a systematic approach to experimental design is crucial. The following protocol outlines the key steps for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

-

Rationale: Proper sample preparation is essential to ensure the analyte is in a suitable form for GC-MS analysis and to minimize contamination.

-

Procedure:

-

Dissolve the fluorinated thiazole derivative in a volatile, high-purity solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

If necessary, perform a dilution to achieve a final concentration suitable for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet or column.

-

2. GC-MS Instrumentation and Parameters:

-

Rationale: Optimization of GC and MS parameters is critical for achieving good chromatographic separation and generating informative mass spectra.

-

GC Parameters:

-

Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity. Injector temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min. An initial hold time and a final hold time may be necessary to ensure proper separation and elution of all components.

-

-

MS Parameters (Electron Ionization):

-

Ionization Energy: 70 eV. This is the standard energy for EI, which provides reproducible fragmentation patterns and allows for comparison with library spectra.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value that is at least 50 m/z units above the molecular weight of the analyte.

-

Scan Speed: Sufficiently fast to obtain several spectra across each chromatographic peak.

-

3. Data Analysis and Interpretation:

-

Rationale: Careful analysis of the acquired data is necessary to identify the molecular ion and key fragment ions and to propose fragmentation pathways.

-

Procedure:

-

Identify the chromatographic peak corresponding to the fluorinated thiazole.

-

Examine the mass spectrum of the peak. Identify the molecular ion peak (M+•).

-

Identify major fragment ions and calculate the neutral losses from the molecular ion.

-

Propose fragmentation mechanisms consistent with the observed fragments, considering the principles of mass spectrometry and the known chemistry of fluorinated compounds and thiazoles.

-

Compare the obtained spectrum with library spectra (e.g., NIST, Wiley) if available.

-

For unknown compounds, high-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the molecular ion and key fragments, which greatly aids in structure elucidation.

-

Visualizing Fragmentation Pathways

To better understand the complex fragmentation processes, we can represent them using diagrams. The following Graphviz diagrams illustrate a generalized fragmentation pathway for a non-fluorinated thiazole and a proposed pathway for a fluorinated thiazole, highlighting the key differences.

M [label="Substituted Thiazole\nM+•"]; F1 [label="[M - Substituent]+"]; F2 [label="Ring Cleavage Fragment 1"]; F3 [label="Ring Cleavage Fragment 2"];

M -> F1 [label="Loss of •R"]; M -> F2 [label="Ring Cleavage"]; M -> F3 [label="Ring Cleavage"]; }

Caption: Generalized EI fragmentation of a substituted thiazole.M_F [label="Fluorinated Thiazole\nM+•"]; F1_F [label="Rearranged Ion\n(F migration)"]; F2_F [label="[M - CF2]+•"]; F3_F [label="Ring Cleavage Fragment"]; F4_F [label="CF3+"];

M_F -> F1_F [label="F Migration"]; F1_F -> F2_F [label="Loss of CF2"]; M_F -> F3_F [label="Ring Cleavage"]; M_F -> F4_F [label="Loss of •(Thiazole Ring)"]; }

Caption: Proposed EI fragmentation pathways for a fluorinated thiazole.Conclusion

The mass spectrometry of fluorinated thiazoles presents a unique set of challenges and opportunities for the analytical scientist. The strong C-F bond and the high electronegativity of fluorine lead to fragmentation patterns that are distinct from their non-fluorinated analogs. Key features to consider include the potential for lower abundance molecular ions, the energetically demanding cleavage of the C-F bond, the characteristic formation of CF₃⁺ ions from trifluoromethylated derivatives, and the intriguing possibility of fluorine migration. By understanding these fundamental principles and employing systematic experimental approaches, researchers can confidently utilize mass spectrometry for the structural characterization and analysis of this important class of molecules in drug discovery and development.

References

-

Mass spectrometric study of the gas-phase difluorocarbene expulsion of polyfluorophenyl cations via F-atom migration. Journal of the American Society for Mass Spectrometry. [Link][2]

-

2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. ACS Medicinal Chemistry Letters. [Link][4]

-

Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][2][3]benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry. [Link][5]

-

(PDF) Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. [Link][3]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link][7]

-

Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link][9]

-

ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC DERIVATIVES OF 5-(2-PHENYLTHIAZOL-4-YL)-3-MERCAPTO-[2][4][6]TRIAZOLE. STUDIA UNIVERSITATIS BABEŞ-BOLYAI CHEMIA. [Link][10]

-

The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link][11]

-

A novel access to 4-trifluoromethyl-1,3-thiazole derivatives via an intermediate thiocarbonyl ylide. ResearchGate. [Link][12]

-

Retro-Diels–Alder reaction mechanisms for the formation of 1,3 A þ and... ResearchGate. [Link][13]

-

Retro Diels Alder protocol for regioselective synthesis of novel[2][4][6]triazolo[4,3-a]pyrimidin-7(1H)-ones. RSC Advances. [Link][14]

-

Perhalogenated thiazoles. Their synthesis, reactions and mass spectra. . [Link][1]

Sources

- 1. 标题:Perhalogenated thiazoles. Their synthesis, reactions and mass spectra【化源网】 [chemsrc.com]

- 2. Mass spectrometric study of the gas-phase difluorocarbene expulsion of polyfluorophenyl cations via F-atom migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. article.sapub.org [article.sapub.org]

- 8. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. itim-cj.ro [itim-cj.ro]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Retro Diels Alder protocol for regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

Comparative Guide: Crystallographic Characterization of 4-(Trifluoromethyl)thiazole Derivatives

Executive Summary

This guide provides a technical comparison of the crystallographic and physicochemical properties of 4-(trifluoromethyl)thiazole derivatives against their non-fluorinated (methyl) and chlorinated analogs. Designed for medicinal chemists and structural biologists, this analysis focuses on the structural consequences of the –CF₃ group substitution—specifically its impact on crystal packing, intermolecular interactions (weak hydrogen bonding vs. halogen bonding), and lipophilic surface area.

The inclusion of a trifluoromethyl group at the C4 position of the thiazole ring is a critical bioisosteric replacement strategy. While often equated to an isopropyl group in steric bulk, X-ray data reveals that the electronic demand of the –CF₃ group creates a distinct "orthogonal" interaction landscape that differs significantly from aliphatic analogs.

Part 1: The Structural Advantage (Mechanistic Analysis)

Electronic & Steric Impact

The 4-(trifluoromethyl)thiazole moiety is not merely a lipophilic spacer; it is an electronic modulator. Crystallographic data indicates that the –CF₃ group exerts a strong inductive effect (

-

Steric Volume: The Van der Waals volume of –CF₃ (

42.6 ų) is often compared to an isopropyl group, but its shape is more rigid. In crystal lattices, –CF₃ groups often exhibit rotational disorder, requiring specific refinement strategies (see Protocol). -

Bioisosterism: The –CF₃ group is a validated bioisostere for the –Cl atom and the –CH₃ group. However, unlike –CH₃, the –CF₃ group can participate in weak C–F···H and C–F···S (chalcogen) interactions, which stabilize specific crystal polymorphs and protein-ligand complexes.

Comparative Metrics: 4-CF₃ vs. Alternatives

The following table synthesizes crystallographic and physicochemical data comparing the 4-trifluoromethyl derivative with its methyl and chloro analogs.

Table 1: Physicochemical & Crystallographic Comparison

| Feature | 4-(Trifluoromethyl)thiazole | 4-Methylthiazole | 4-Chlorothiazole |

| Space Group Tendency | Low Symmetry ( | Higher Symmetry possible | Variable |

| Density ( | High (> 1.50 g/cm³) | Low (< 1.20 g/cm³) | Moderate (~1.3 g/cm³) |

| C–X Bond Length | 1.33 Å (C–F, very strong) | 1.50 Å (C–C) | 1.74 Å (C–Cl) |

| Lattice Interactions | C–F···S (Chalcogen), C–F···H (Weak H-bond) | Van der Waals, C–H···N | Halogen Bonding (C–Cl···N/O) |

| Lipophilicity (LogP) | High (Increases membrane permeability) | Moderate | Moderate |

| Metabolic Stability | Excellent (Blocks C4 oxidation) | Poor (Benzylic-like oxidation) | Moderate (Reactive to nucleophiles) |

Key Insight: The C–F bond is significantly shorter and stronger (485 kJ/mol) than the C–H bond.[1] In crystal structures, the fluorine atoms often orient to maximize weak electrostatic contacts with electron-deficient regions (e.g., aromatic protons or sulfur atoms) of neighboring molecules, leading to higher calculated densities.

Part 2: Structural Insights & Interactions

The "Fluorine Effect" in Crystal Packing

Unlike the methyl group, which acts primarily as a steric bulk provider, the trifluoromethyl group introduces a multipolar character to the molecule.

-

C–F···S Chalcogen Bonding: X-ray diffraction studies of thiazole derivatives frequently reveal close contacts between the fluorine of the –CF₃ group and the sulfur of the thiazole ring in adjacent molecules. This is a structure-directing interaction that can enforce planarity in drug-receptor binding pockets.

-

Rotational Disorder: A common crystallographic challenge with 4-CF₃ derivatives is rotational disorder of the fluorine atoms. The energy barrier for rotation is low, meaning that at room temperature (298 K), the electron density of the fluorine atoms may appear smeared (toroidal).

-

Implication: Data collection at 100 K (Cryogenic) is mandatory to resolve these positions and accurately model the geometry.

-

Visualization of Interaction Networks

The following diagram illustrates the interaction hierarchy observed in the crystal lattice of 4-(trifluoromethyl)thiazole derivatives.

Figure 1: Interaction map showing the primary non-covalent contacts driving crystal packing in 4-CF₃-thiazoles.

Part 3: Experimental Protocol (Self-Validating)

To obtain publication-quality X-ray data for these derivatives, specific handling is required due to the potential volatility of lower-molecular-weight thiazoles and the disorder of the –CF₃ group.

Crystallization Workflow

Objective: Grow single crystals suitable for XRD (>0.1 mm in at least one dimension).

-

Synthesis: Prepare the derivative via the Hantzsch Thiazole Synthesis (Condensation of trifluoroacetyl-substituted haloketones with thioamides).

-

Solvent Screen:

-

Primary: Slow evaporation from Methanol (Polar, good for H-bonding).

-

Secondary: Vapor diffusion of Hexane into a THF solution (Good for lipophilic derivatives).

-

-

Crystal Growth:

-

Dissolve 20 mg of compound in 2 mL solvent.

-

Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).

-

Allow to stand at 4°C. Note: Lower temperature reduces thermal motion of the CF₃ group during growth.

-

Data Collection & Refinement Strategy

This protocol ensures the validity of the structural model, specifically addressing the fluorine disorder.

Figure 2: Crystallography workflow emphasizing low-temperature collection to manage CF₃ disorder.

Refinement "Cheat Sheet" for CF₃ Groups

When refining 4-(trifluoromethyl)thiazole structures, use the following SHELXL commands if the fluorine atoms appear as a torus of density:

-

PART 1 / PART 2: Split the fluorine positions into two disordered components (e.g., A and B).

-

SUMP: Ensure the occupancy of Part A + Part B = 1.0.

-

SIMU / DELU: Restrain the thermal ellipsoids to behave physically, preventing "pancake" or "cigar" shapes.

-

EADP: If atoms are very close (<0.5 Å), constrain them to have identical thermal parameters.

References

-

Synthesis and Structural Characterization of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Source: National Institutes of Health (PMC) / MDPI Molecules. Relevance: Provides experimental X-ray data on fused thiazole-CF3 systems, detailing C-H...F interactions. URL:[Link]

-

Tetrel bonds involving CF3 group participate in protein-drug recognition: A combined crystallographic and computational study. Source: Physical Chemistry Chemical Physics (RSC).[2] Relevance: Comprehensive survey of PDB data analyzing how CF3 groups interact with electron-rich atoms (S, O, N) in biological contexts.[2] URL:[Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Source: Acta Crystallographica Section E / ResearchGate. Relevance: Structural analog data (thiadiazole) demonstrating the rotational disorder common in heterocyclic CF3 groups. URL:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: Molecules (MDPI). Relevance: foundational data on the bond energy, lipophilicity, and metabolic stability of the CF3 group compared to methyl and chloro substituents. URL:[Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrel bonds involving a CF3 group participate in protein–drug recognition: a combined crystallographic and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to Distinguishing 4-CF₃ and 5-CF₃ Thiazole Isomers by NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the unequivocal structural elucidation of constitutional isomers is a cornerstone of rigorous scientific practice. The differentiation of 4-trifluoromethylthiazole and 5-trifluoromethylthiazole presents a classic analytical challenge where subtle differences in atomic connectivity demand a robust and precise methodology for confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, offering a suite of experiments that probe the unique electronic and spatial environments of each nucleus within the isomeric pair.

This guide provides an in-depth comparison of the NMR spectral features that allow for the unambiguous assignment of the 4- and 5-CF₃ thiazole isomers. We will delve into the expected ¹H, ¹⁹F, and ¹³C NMR characteristics, with a focus on the diagnostic chemical shifts and, most critically, the through-bond scalar coupling constants that act as fingerprints for each isomer. The principles discussed are supported by experimental data from closely related analogs, providing a solid foundation for spectral interpretation.

The Analytical Challenge: Why NMR is Essential

The 4-CF₃ and 5-CF₃ thiazole isomers, while possessing the same molecular formula and mass, exhibit distinct chemical and physical properties that can significantly impact their reactivity, biological activity, and patentability. Relying solely on chromatographic or mass spectrometric data for identification can be ambiguous. NMR spectroscopy, however, provides a direct window into the molecular structure by mapping the connectivity and environment of each atom.[1]

The key to distinguishing these isomers lies in the differing spin systems and the presence or absence of specific long-range couplings between the thiazole ring protons and the trifluoromethyl group's fluorine atoms.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectra of the two isomers are expected to be simple, each showing two singlets corresponding to the two protons on the thiazole ring. However, the crucial distinguishing feature will be the presence of fine splitting in one of the proton signals due to long-range coupling with the ¹⁹F nuclei of the CF₃ group.

-

4-Trifluoromethylthiazole: In this isomer, the H-5 proton is four bonds away from the fluorine atoms of the CF₃ group (⁴JH-F). This through-bond coupling is expected to result in a quartet for the H-5 proton signal. The H-2 proton, being further removed, should appear as a sharp singlet.

-

5-Trifluoromethylthiazole: For this isomer, the H-4 proton is three bonds away from the fluorine atoms (³JH-F). This vicinal coupling is typically stronger than a four-bond coupling and will also result in a quartet for the H-4 proton signal. The H-2 proton will remain a singlet.

The chemical shifts of the thiazole protons are influenced by the electron-withdrawing nature of the CF₃ group. In the parent thiazole, the H-2 proton is the most deshielded, followed by H-5 and then H-4. The introduction of the CF₃ group will further deshield the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Isomer | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (JH-F) |

| 4-CF₃-Thiazole | H-2 | ~8.9-9.1 | s | - |

| H-5 | ~8.3-8.5 | q | ~1-2 Hz | |

| 5-CF₃-Thiazole | H-2 | ~8.9-9.1 | s | - |

| H-4 | ~8.5-8.7 | q | ~2-4 Hz |

Note: Chemical shifts are estimations based on the parent thiazole and the electronic effects of the CF₃ group. The key differentiator is the multiplicity of the H-5 or H-4 proton signal.

The Decisive Role of ¹⁹F NMR Spectroscopy

¹⁹F NMR provides a direct and unambiguous method to confirm the isomeric identity. The chemical shift of the CF₃ group will be influenced by its position on the thiazole ring. More importantly, the coupling to the ring protons will be evident.

-

4-Trifluoromethylthiazole: The ¹⁹F NMR spectrum is expected to show a singlet, which will be finely split into a doublet upon high-resolution measurement due to the ⁴JH-F coupling with the H-5 proton.

-

5-Trifluoromethylthiazole: Similarly, the ¹⁹F spectrum will display a singlet, which will be split into a doublet by the ³JH-F coupling with the H-4 proton.

The magnitude of the JH-F coupling constant observed in the ¹⁹F spectrum will corroborate the findings from the ¹H spectrum.

Table 2: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants

| Isomer | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (JF-H) |

| 4-CF₃-Thiazole | ~ -60 to -65 | d | ~1-2 Hz |

| 5-CF₃-Thiazole | ~ -60 to -65 | d | ~2-4 Hz |

Note: ¹⁹F chemical shifts are referenced to CFCl₃. The specific chemical shift can vary with solvent and other experimental conditions.

Corroboration with ¹³C NMR Spectroscopy

¹³C NMR spectroscopy offers further structural confirmation. The carbon of the trifluoromethyl group will appear as a quartet due to the large one-bond ¹JC-F coupling. The thiazole ring carbons will also exhibit splitting due to two- and three-bond couplings with the fluorine atoms (²JC-F and ³JC-F). The magnitudes of these couplings are diagnostic.

-

4-Trifluoromethylthiazole: The C-4 carbon will show a large quartet due to ¹JC-F. The adjacent carbons, C-5 and the carbon of the CF₃ group, will exhibit smaller quartet splittings due to ²JC-F coupling.

-

5-Trifluoromethylthiazole: The C-5 carbon will display the large ¹JC-F quartet. The C-4 and the CF₃ carbon will show smaller quartet splittings.

The distinct patterns of C-F coupling provide an irrefutable signature for each isomer.

Table 3: Predicted ¹³C NMR Splitting Patterns

| Isomer | Carbon | Multiplicity |

| 4-CF₃-Thiazole | C-2 | s |

| C-4 | q (¹JC-F) | |

| C-5 | q (²JC-F) | |

| CF₃ | q (¹JC-F) | |

| 5-CF₃-Thiazole | C-2 | s |

| C-4 | q (²JC-F) | |

| C-5 | q (¹JC-F) | |

| CF₃ | q (¹JC-F) |

Advanced NMR Techniques: NOE for Spatial Proximity

For further confirmation, particularly in cases of complex spectra or low sample concentration, two-dimensional NMR experiments can be employed. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that can establish the spatial proximity of nuclei.[2] A 1D NOE or 2D NOESY experiment could be used to differentiate the isomers.

-

4-Trifluoromethylthiazole: Irradiation of the H-5 proton signal should result in an NOE enhancement of the ¹⁹F signal of the nearby CF₃ group.

-

5-Trifluoromethylthiazole: Irradiation of the H-4 proton signal would lead to an NOE enhancement of the CF₃ signal.

Figure 1: NOE correlation for 4-CF₃ and 5-CF₃ thiazole.

Experimental Protocols

To obtain high-quality, unambiguous data, the following experimental protocols are recommended.

Sample Preparation:

-

Dissolve 5-10 mg of the thiazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Filter the solution into a 5 mm NMR tube.

¹H NMR Acquisition:

-

Use a standard one-pulse sequence.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, allowing for the clear observation of small H-F couplings.

-

Ensure high digital resolution to resolve the fine quartet splitting.

¹⁹F NMR Acquisition:

-